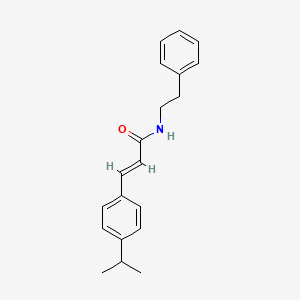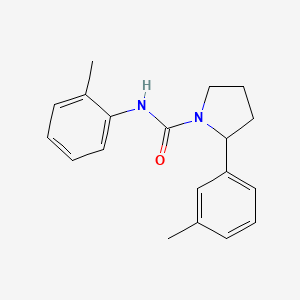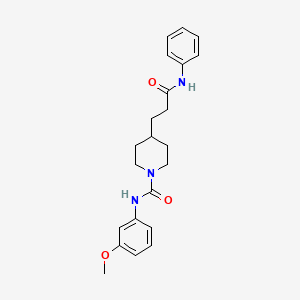
3-(4-isopropylphenyl)-N-(2-phenylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-isopropylphenyl)-N-(2-phenylethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IPA-3 and is a potent inhibitor of the protein kinase Akt. The inhibition of Akt has been linked to the prevention of various diseases, including cancer, diabetes, and neurodegenerative disorders.
科学研究应用
IPA-3 has been extensively studied for its potential applications in various fields, including cancer research, diabetes, and neurodegenerative disorders. In cancer research, IPA-3 has been shown to inhibit the growth of cancer cells by blocking the activation of Akt. In diabetes research, IPA-3 has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorders, IPA-3 has been shown to protect neurons from oxidative stress and prevent neuronal death.
作用机制
IPA-3 works by inhibiting the protein kinase Akt, which plays a crucial role in cell survival, proliferation, and metabolism. Akt is activated by various growth factors and cytokines and regulates multiple downstream signaling pathways. The inhibition of Akt by IPA-3 results in the suppression of these downstream pathways, leading to the prevention of various diseases.
Biochemical and Physiological Effects:
IPA-3 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. IPA-3 has also been shown to improve insulin sensitivity, reduce blood glucose levels, and protect neurons from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of IPA-3 is its potent inhibition of Akt, which makes it a valuable tool for studying the role of Akt in various diseases. However, IPA-3 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for IPA-3 research, including the development of more efficient synthesis methods, the identification of new targets for IPA-3, and the evaluation of its potential applications in other diseases. Additionally, the combination of IPA-3 with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects. Further studies are needed to fully understand the potential of IPA-3 in various fields.
In conclusion, IPA-3 is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibition of Akt makes it a valuable tool for studying the role of Akt in various diseases. Further studies are needed to fully understand the potential of IPA-3 in various fields and to develop more efficient synthesis methods.
合成方法
The synthesis of IPA-3 involves a multi-step process that starts with the reaction of 4-isopropylphenylboronic acid and 2-bromoethylbenzene to form 3-(4-isopropylphenyl)-N-(2-bromoethyl)acrylamide. This intermediate is then reacted with 2-phenylethylamine to yield IPA-3. The overall yield of this synthesis method is approximately 25%.
属性
IUPAC Name |
(E)-N-(2-phenylethyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16(2)19-11-8-18(9-12-19)10-13-20(22)21-15-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDRMFSUJQFIPO-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-1-cyclopropyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6007692.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6007696.png)

![N-[(4-methoxybenzyl)oxy]guanidine sulfate](/img/structure/B6007708.png)
![cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6007709.png)
![diethyl {amino[2-(3-ethoxy-1-methyl-3-oxopropylidene)hydrazino]methylene}malonate](/img/structure/B6007715.png)
![methyl 3-({[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}carbonyl)benzoate](/img/structure/B6007725.png)

![1-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6007751.png)


![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6007781.png)
![N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6007784.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6007789.png)